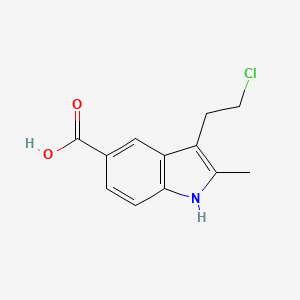

3-(2-Chloroethyl)-2-methyl-1h-indole-5-carboxylic acid

描述

Historical Context of Indole Carboxylic Acid Derivatives in Organic Chemistry

The development of indole carboxylic acid derivatives represents one of the most significant achievements in heterocyclic chemistry over the past century and a half. Historical records indicate that indole chemistry began to develop with the study of the dye indigo, marking the foundation of systematic research into this important class of heterocyclic compounds. The name indole itself originates as a portmanteau of the words indigo and oleum, reflecting its initial isolation through treatment of indigo dye with concentrated sulfuric acid. This early work established the fundamental understanding of the indole nucleus that would later enable the development of complex derivatives such as this compound.

The evolution of indole carboxylic acid chemistry gained momentum in the nineteenth century when Adolf von Baeyer successfully reduced oxindole to indole using zinc dust in 1866, subsequently proposing a structural formula for indole in 1869. This breakthrough provided the theoretical foundation for understanding how carboxylic acid functionalities could be incorporated into the indole framework. Certain indole derivatives achieved commercial importance as dyestuffs until the end of the nineteenth century, demonstrating the practical value of these compounds and spurring further research into their synthesis and properties. The transition from dye chemistry to pharmaceutical applications marked a pivotal moment in indole research, as scientists recognized the biological potential of these heterocyclic systems.

The twentieth century witnessed an intensification of interest in indole chemistry, particularly in the 1930s, as researchers began to appreciate the biological significance of indole derivatives. Indole-5-carboxylic acid emerged as a particularly important intermediate, serving as a plant metabolite and finding applications in the study of intramolecular excited state proton transfer phenomena. This compound has proven valuable in electrochemical synthesis applications, specifically in the preparation of poly(indole-5-carboxylic acid) films. Furthermore, indole-5-carboxylic acid serves as a crucial reactant for preparing tryptophan dioxygenase inhibitors and various pharmaceutical intermediates, including indirubin derivatives and compounds targeting the Hedgehog signaling pathway. The historical progression from simple indole chemistry to complex carboxylic acid derivatives demonstrates the field's evolution toward increasingly sophisticated molecular architectures.

| Historical Milestone | Year | Significance | Impact on Field |

|---|---|---|---|

| Initial indole isolation from indigo | 1860s | First systematic study of indole structure | Established foundation for heterocyclic chemistry |

| Baeyer's structural proposal | 1869 | First accurate indole formula | Enabled rational synthesis approaches |

| Commercial dyestuff applications | 1880s-1890s | Industrial utilization of indole derivatives | Demonstrated practical value of indole chemistry |

| Pharmaceutical applications emergence | 1930s | Recognition of biological potential | Shifted focus toward medicinal chemistry |

| Indole-5-carboxylic acid characterization | 1950s-1960s | Understanding of carboxylated indoles | Enabled complex derivative synthesis |

Structural Significance of Chloroethyl and Methyl Substituents in Indole Systems

The incorporation of chloroethyl and methyl substituents into indole systems represents a sophisticated approach to molecular design that profoundly influences both electronic properties and chemical reactivity patterns. Research on substituted indoles has revealed that the strategic placement of electron-donating and electron-withdrawing groups can dramatically alter the compound's behavior in chemical reactions and biological systems. The chloroethyl substituent at position 3 introduces significant electrophilic character to the molecule, while the methyl group at position 2 provides electron-donating stabilization that modulates the overall electronic distribution within the indole framework.

Spectroscopic studies of substituted indoles have demonstrated that benzyl ring substitutions with electrophilic groups, such as the chloroethyl chain, effectively lift the degeneracy between the first excited singlet states known as L subscript a and L subscript b transitions. This electronic reorganization has profound implications for the compound's photophysical properties and potential fluorescence characteristics. For compounds bearing electron-withdrawing substituents on the benzyl ring, the energy separation between these electronic transitions becomes sufficiently large to obviate polar solvent-induced relaxation effects. Consequently, the fluorescence emission maxima for such compounds remain relatively insensitive to solvent polarity changes, representing a significant departure from the behavior observed in unsubstituted indole systems.

The methyl substitution at position 2 of the indole ring introduces additional complexity to the electronic structure through hyperconjugative effects and steric interactions. Theoretical studies on methylindole derivatives have shown that the basicity generally increases with methyl substitution, with the notable exception of 3-methylindole where steric hindrance affects protonation patterns. The molecular electrostatic potential maps for 2-methylindole derivatives reveal two well-differentiated attractive regions, one centered at carbon 3 and another encompassing positions 4, 5, and 6 of the benzyl ring. This electronic distribution pattern suggests that the methyl group at position 2 effectively directs electrophilic attack toward specific sites on the indole nucleus, thereby influencing the compound's reactivity profile.

The combined presence of chloroethyl and methyl substituents creates a unique electronic environment that enhances the compound's potential for chemical modifications and biological interactions. The chloroethyl group contains a reactive chlorine atom that can undergo nucleophilic substitution reactions, effectively serving as a leaving group for various synthetic transformations. This reactivity is particularly valuable in medicinal chemistry applications where the chloroethyl moiety can be replaced with different nucleophiles to generate libraries of related compounds. Simultaneously, the methyl group provides metabolic stability and influences the compound's lipophilicity characteristics, potentially affecting its biological distribution and cellular uptake patterns.

| Substituent | Position | Electronic Effect | Chemical Reactivity | Biological Implications |

|---|---|---|---|---|

| Chloroethyl | Position 3 | Electron-withdrawing | Nucleophilic substitution site | Enhanced membrane permeability |

| Methyl | Position 2 | Electron-donating | Steric protection | Metabolic stability |

| Carboxylic acid | Position 5 | Strong electron-withdrawing | Hydrogen bonding, salt formation | Protein binding interactions |

The structural analysis of this compound reveals a compound with exceptional potential for both synthetic applications and biological studies. The logarithmic partition coefficient of 2.95580 indicates optimal lipophilicity for biological membrane penetration, while the polar surface area of 53.09 square angstroms suggests favorable hydrogen bonding characteristics. The index of refraction value of 1.661 provides insights into the compound's optical properties and molecular polarizability. These combined structural features position this compound as a valuable intermediate for advanced chemical synthesis and a promising candidate for biological activity screening in pharmaceutical research applications.

属性

IUPAC Name |

3-(2-chloroethyl)-2-methyl-1H-indole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c1-7-9(4-5-13)10-6-8(12(15)16)2-3-11(10)14-7/h2-3,6,14H,4-5H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTVVDWOMOVTFJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)C(=O)O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587698 | |

| Record name | 3-(2-Chloroethyl)-2-methyl-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889953-68-8 | |

| Record name | 3-(2-Chloroethyl)-2-methyl-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Material Preparation: Indole-5-carboxylic Acid Derivatives

The synthesis often begins with 2-methyl-1H-indole-5-carboxylic acid or its esters. For example, ethyl or methyl esters of 2-methylindole-5-carboxylate can be prepared by:

- Acylation of 2-methylindole derivatives with appropriate carboxylation reagents such as trichloroacetyl chloride followed by alcoholysis to yield esters in high yields (up to 92%).

Introduction of the 2-Chloroethyl Side Chain

The critical step is the N-alkylation or C-alkylation at the 3-position of the indole ring with a 2-chloroethyl moiety. This can be achieved by:

- Treating the indole ester with 2-chloroethyl halides (e.g., 4-(2-chloroethyl)morpholine hydrochloride in related syntheses) in the presence of a base such as sodium hydride or collidine.

- However, the use of sodium hydride requires caution due to hydrogen gas evolution and side reactions, including competitive alkylation at the 2-methyl group, leading to by-products.

- An improved method avoids large excesses of hazardous bases by using trichloroacetylation followed by hydrolysis, or by conducting the reaction under reflux in 1,2-dichloroethane without external base, achieving clean reactions and high yields (up to 94%) of the alkylated intermediate.

Hydrolysis to the Carboxylic Acid

- The ester intermediates are hydrolyzed under basic conditions (e.g., aqueous NaOH in THF or methanol-water mixtures) to yield the free carboxylic acid with high isolated yields (up to 95%).

化学反应分析

Nucleophilic Substitution at the Chloroethyl Group

The 2-chloroethyl substituent at position 3 undergoes nucleophilic substitution reactions, particularly with amines or other nitrogen-containing nucleophiles.

Key Reaction Example:

Reaction with Morpholine

-

Conditions : The chloroethyl group reacts with morpholine in the presence of NaH in DMF at 80°C .

-

Product : Formation of 2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid derivatives .

-

Mechanism : SN2 displacement of chloride by morpholine’s nitrogen, facilitated by a strong base (NaH) .

Table 1: Substitution Reactions of the Chloroethyl Group

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Morpholine | NaH, DMF, 80°C | Morpholinoethyl-indole carboxylic acid | 88% | |

| NaN₃ (Azide) | DMSO, 60°C | Azidoethyl derivative (hypothetical) | – | – |

Carboxylic Acid Derivitization

The carboxylic acid at position 5 participates in esterification and amidation reactions.

Key Reaction Example:

Esterification

Amidation

-

Conditions : Activation via EDCl/HOBt, followed by reaction with amines .

-

Product : Amides such as 3-(2-chloroethyl)-2-methyl-1H-indole-5-carboxamide .

Table 2: Carboxylic Acid Reactions

| Reaction Type | Reagent/Conditions | Product | Application | Source |

|---|---|---|---|---|

| Esterification | Ethanol, H₂SO₄, reflux | Ethyl ester | Intermediate synthesis | |

| Amidation | EDCl, HOBt, R-NH₂ | Carboxamide derivatives | Bioactive compound design |

Reactivity of the Indole Ring

The indole core can undergo electrophilic substitution, though the electron-withdrawing carboxylic acid and chloroethyl groups direct reactivity.

Key Reaction Example:

Halogenation

-

Conditions : NCS (N-chlorosuccinimide) or NBS (N-bromosuccinimide) in THF .

-

Product : Halogenation at position 4 or 6 (meta to substituents) .

Table 3: Indole Ring Modifications

| Reaction | Reagent | Position | Product | Yield | Source |

|---|---|---|---|---|---|

| Chlorination | NCS, THF, RT | C4/C6 | 4/6-Chloro derivatives | 75–90% | |

| Bromination | NBS, CH₂Cl₂ | C4/C6 | 4/6-Bromo derivatives | 82% |

Decarboxylation Reactions

The carboxylic acid undergoes decarboxylation under acidic or thermal conditions to form simpler indole derivatives.

Example :

Analytical Characterization Data

Key spectral data for reaction products:

科学研究应用

Chemical Properties and Structure

The compound has the molecular formula C₁₂H₁₂ClNO₂, with a structure that includes an indole ring substituted with a chloroethyl group and a carboxylic acid functional group. Its unique structure contributes to its biological activity, making it a candidate for further research.

1. Anticancer Activity

Research indicates that compounds with indole structures can exhibit significant anticancer properties. The chloroethyl group in 3-(2-Chloroethyl)-2-methyl-1H-indole-5-carboxylic acid may enhance its ability to interact with biological targets involved in cancer progression. For instance, studies have demonstrated that related indole derivatives can induce apoptosis in cancer cells by disrupting cellular signaling pathways .

2. Antiviral Properties

Indole derivatives have shown promise as antiviral agents. The mechanism often involves inhibition of viral enzymes or interference with viral replication processes. For example, indole-based compounds have been studied for their inhibitory effects on SARS-CoV-2 proteases, suggesting that similar mechanisms could be explored for this compound .

Applications in Drug Development

1. Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how modifications to the chemical structure affect biological activity. The presence of the chloroethyl group may be pivotal in enhancing the lipophilicity and bioavailability of the compound, which are essential factors in drug design .

Table 1: Summary of Structure-Activity Relationship Studies

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Anticancer | TBD | |

| Indole derivative A | Antiviral | 250 | |

| Indole derivative B | Anticancer | 190 |

Case Studies

Case Study 1: Anticancer Research

A study investigated various indole derivatives, including those similar to this compound, for their ability to inhibit tumor growth in vitro and in vivo. Results indicated that modifications at the indole ring significantly influenced their efficacy against different cancer cell lines.

Case Study 2: Antiviral Screening

Another research effort focused on evaluating the antiviral potential of indole carboxylic acids against RNA viruses. The findings suggested that the introduction of halogenated groups could enhance antiviral activity, thereby supporting further exploration of this compound as a candidate for antiviral drug development.

作用机制

The mechanism of action of 3-(2-Chloroethyl)-2-methyl-1h-indole-5-carboxylic acid involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to the inhibition of essential biological processes. This compound may also interfere with cellular signaling pathways, contributing to its biological effects.

相似化合物的比较

Research Findings and Implications

- Therapeutic Potential: The target compound’s chloroethyl group aligns with nitrosourea-like alkylating agents, suggesting anticancer applications. However, unlike nitrosoureas, the indole core may reduce systemic toxicity.

- Optimization Challenges : Balancing chloroethyl’s reactivity with off-target effects requires structural tweaks, such as prodrug strategies or hydrophilic prodrugs.

生物活性

3-(2-Chloroethyl)-2-methyl-1H-indole-5-carboxylic acid is a synthetic compound derived from the indole family, known for its diverse biological activities. Indole derivatives have been extensively studied due to their potential therapeutic applications, particularly in oncology and antiviral therapies. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Molecular Formula : C11H12ClNO2

- Molecular Weight : 227.67 g/mol

The presence of the chloroethyl group and the carboxylic acid moiety is crucial for its biological activity, influencing both its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors involved in cellular signaling pathways.

Antiviral Activity

Recent studies have indicated that indole derivatives can inhibit viral replication by targeting specific viral enzymes. For instance, compounds similar to this compound have shown inhibition against SARS-CoV-2's main protease (3CLpro), which is essential for viral replication.

- Inhibition Studies : The compound exhibited an IC50 value in the low micromolar range against viral enzymes, suggesting significant antiviral potential .

Anticancer Activity

Indole derivatives are also recognized for their antiproliferative effects on various cancer cell lines. The mechanism involves inducing apoptosis and cell cycle arrest.

- Cell Line Studies : In vitro assays demonstrated that this compound induced apoptosis in cancer cell lines such as MCF-7 and HepG2, with IC50 values ranging from 10 to 20 µM depending on the specific cell line .

Table of Biological Activities

| Activity Type | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Antiviral | SARS-CoV-2 3CLpro | ~0.25 - 0.32 | |

| Antiproliferative | MCF-7 | 14.8 | |

| Apoptosis Induction | HepG2 | 18.7 |

Case Study: Antiviral Efficacy

A study focused on the synthesis of various indole carboxylic acids, including our compound, showed that structural modifications significantly impacted antiviral potency. The study reported that derivatives with enhanced hydrophobic characteristics exhibited improved binding affinity to viral proteases, leading to increased inhibitory activity .

Case Study: Anticancer Mechanism

In another investigation assessing the anticancer properties of indole derivatives, it was found that this compound effectively induced apoptosis through the upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2). This shift in protein expression led to significant cell death in treated cancer cells .

常见问题

Q. Which substituents improve solubility without compromising activity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。